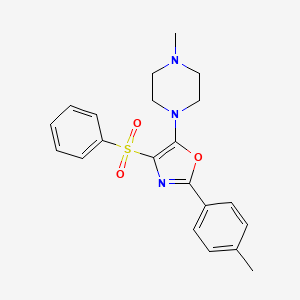

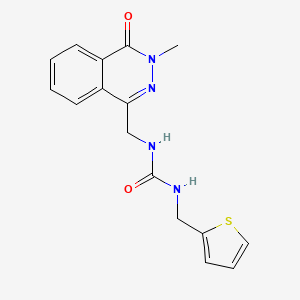

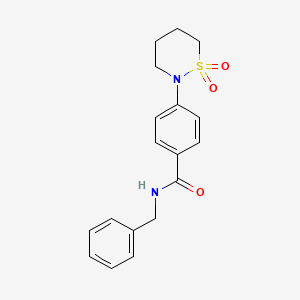

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives with potential biological activities, such as antioxidant properties, enzyme inhibition, and antiacetylcholinesterase activity. These studies provide insights into the synthesis, molecular docking, and biological evaluation of urea derivatives, which can be relevant for understanding the compound .

Synthesis Analysis

The synthesis of urea derivatives is well-documented in the provided papers. For instance, Hunig's base catalyzed synthesis is used to create a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives, which are structurally confirmed by spectral and elemental analysis . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas is reported, with a focus on the substitution pattern for tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among urea derivatives.

Molecular Structure Analysis

Molecular docking studies are a common approach to analyze the interactions between synthesized compounds and target proteins. In the case of the antioxidant and 2HCK enzyme growth inhibitors, molecular docking unveiled strong hydrogen bonding interactions with specific amino acid residues, which play a significant role in enzyme inhibition . Similarly, for the VEGFR-2 tyrosine kinase inhibitors, the molecular structure analysis provided a rationale for the potency of the compounds based on the presence of a thioether linker and the arylurea moiety in specific positions . These analyses suggest that the molecular structure of urea derivatives is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are centered around their potential as inhibitors for various enzymes. The antioxidant activity of urea/thiourea derivatives is compared with molecular docking, ADMET, QSAR, and bioactivity studies, showing a correlation with in vitro results . The antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas demonstrates their role as VEGFR-2 tyrosine kinase inhibitors, affecting endothelial cell proliferation, migration, and tube formation . These reactions highlight the therapeutic potential of urea derivatives in various biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their structural components. The conformational analysis of the synthesized compounds indicates that the spacer linking the amino and aryl units is crucial for effective binding with the target enzyme . The flexibility of the spacer, as well as the presence of specific substituents, can significantly affect the inhibitory activities of the compounds, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas . These properties are essential for optimizing the interaction between the compounds and their biological targets.

Scientific Research Applications

Synthesis of Heterocycles

The compound is utilized in the synthesis of saturated heterocycles, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science. For example, research by Fülöp, Bernáth, and Sohár (1985) demonstrates the preparation of thiourea and urea derivatives leading to the formation of 2-phenylimino-1,3-oxazines, which are significant for their structural and electronic properties (Fülöp, Bernáth, & Sohár, 1985).

Molecular Interactions and Assembly

The compound's structural features facilitate the study of conformational adjustments and molecular assemblies, crucial for understanding molecular recognition and self-assembly processes. Phukan and Baruah (2016) explored the conformational adjustments in thiourea and urea derivatives, revealing insights into the formation of hydrogen-bonded synthons and their implications for molecular assembly (Phukan & Baruah, 2016).

Enzyme Inhibition and Biochemical Evaluation

Compounds containing urea and thiourea functionalities are investigated for their biochemical activities, such as enzyme inhibition. This area of research holds promise for the development of new therapeutic agents. Thakur et al. (2017) synthesized urea/thiourea derivatives and assessed their anticonvulsant activity, providing a foundation for further exploration in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).

Material Science and Physical Properties

Research into the physical properties of compounds like 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea contributes to our understanding of material science, particularly in the design and development of new materials with specific characteristics. Studies such as those by Lloyd and Steed (2011) investigate the rheology and gelation properties of urea derivatives, highlighting their potential in creating materials with tunable physical properties (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20-15(21)13-7-3-2-6-12(13)14(19-20)10-18-16(22)17-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTFDFGXLRQCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

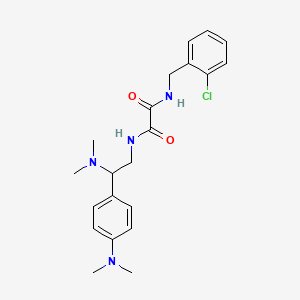

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

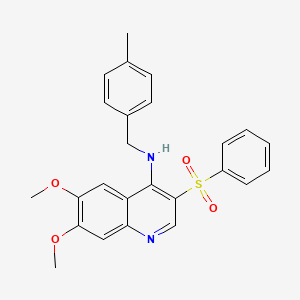

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)